

Application Note: Purification of N-(4-Amino-3-methylphenyl)methanesulfonamide by Recrystallization

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Compound of Interest

N-(4-Amino-3-

Compound Name: *methylphenyl)methanesulfonamid*

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Cat. No.: *B184909*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of **N-(4-Amino-3-methylphenyl)methanesulfonamide** via recrystallization. The procedure outlines solvent selection, dissolution of the crude product, decolorization, crystallization, and isolation of the purified compound. This method is effective for removing impurities and obtaining a product with high purity suitable for further research and development.

Introduction

N-(4-Amino-3-methylphenyl)methanesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the final product's safety and efficacy. Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds.^[1] The principle relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. By dissolving the impure compound in a minimum amount of a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.

[2] This document presents a standardized protocol for the recrystallization of **N-(4-Amino-3-methylphenyl)methanesulfonamide**.

Physicochemical Properties & Data

Proper solvent selection and process control are informed by the physicochemical properties of the compound. Key data for **N-(4-Amino-3-methylphenyl)methanesulfonamide** are summarized below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂ S	[3]
Molecular Weight	200.26 g/mol	[3]
Appearance (Crude)	Pale Yellow to Pale Beige Solid	[4]
Appearance (Purified)	White to Off-White Crystalline Solid	N/A
Melting Point (Purified)	140-142 °C	[4]
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)	[4]
Purity (Typical Crude)	~95%	[5]
Purity (Post-Recrystallization)	>99% (Expected)	N/A
Yield (Typical)	80-90% (Expected)	N/A

Experimental Protocol

This protocol details the step-by-step procedure for the purification of **N-(4-Amino-3-methylphenyl)methanesulfonamide**.

3.1. Materials and Equipment

- Crude **N-(4-Amino-3-methylphenyl)methanesulfonamide**

- Methanol (ACS Grade or higher)
- Activated Charcoal (decolorizing carbon)
- Erlenmeyer flasks (appropriate sizes)
- Heating mantle or hot plate with magnetic stirring
- Büchner funnel and vacuum flask
- Filter paper
- Glass stirring rod
- Ice bath
- Spatula and weighing scale
- Desiccator or vacuum oven

3.2. Solvent Selection Logic

The choice of solvent is the most critical step in recrystallization.^[1] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. Methanol is a suitable choice for **N-(4-Amino-3-methylphenyl)methanesulfonamide** as its solubility increases significantly with heat.^[4]

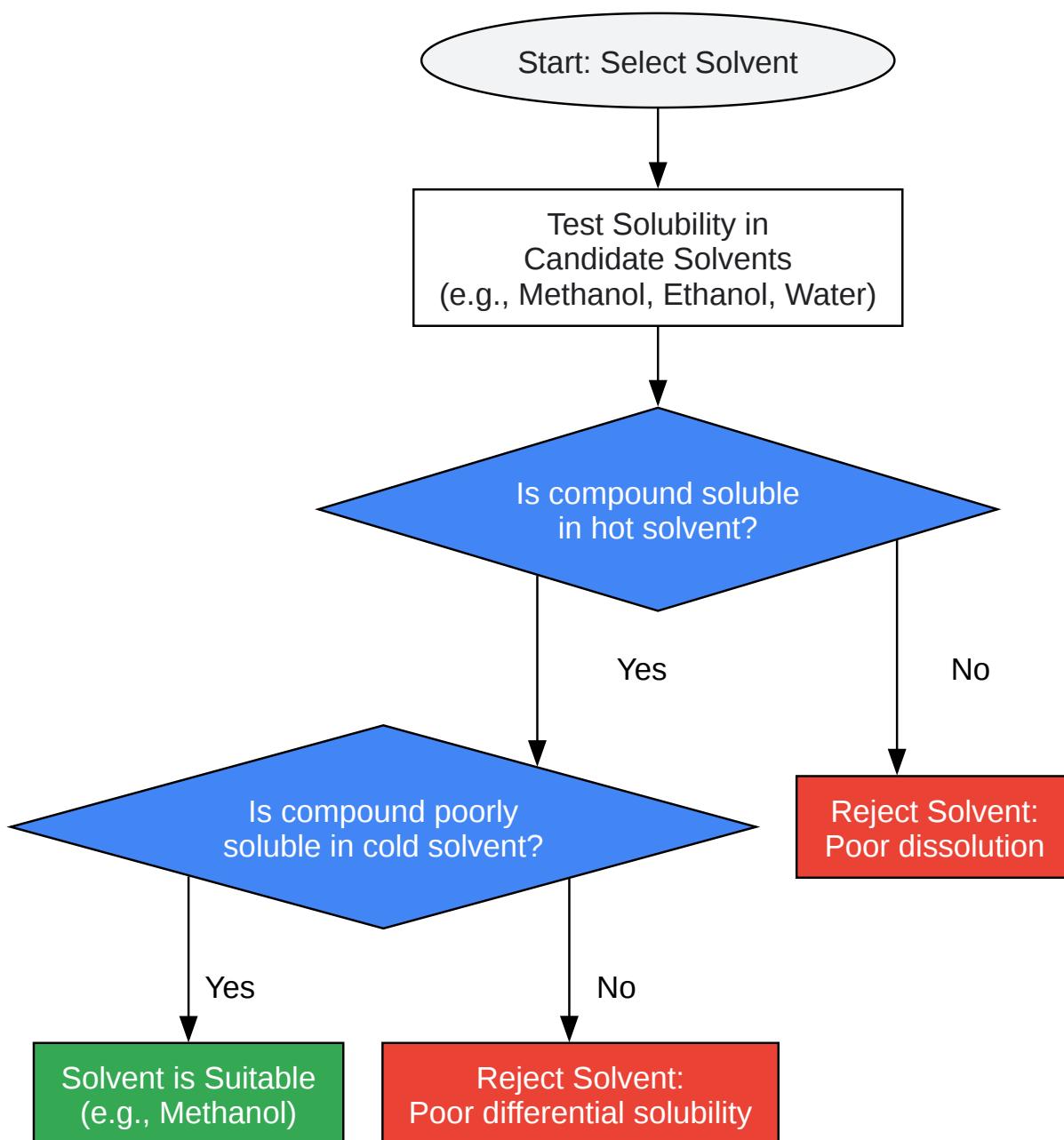
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Diagram 1: Logic for selecting a recrystallization solvent.

3.3. Recrystallization Workflow

The following diagram illustrates the complete workflow for the purification process.

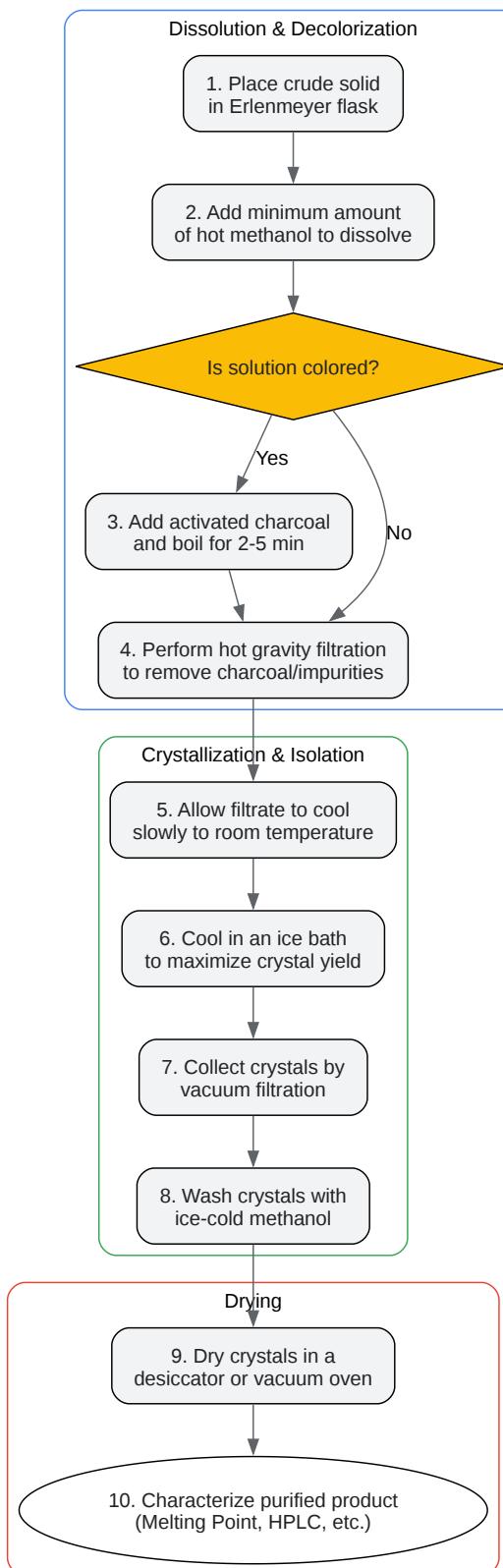
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Diagram 2: Experimental workflow for recrystallization.

3.4. Step-by-Step Procedure

- Dissolution: Weigh the crude **N-(4-Amino-3-methylphenyl)methanesulfonamide** and place it into an appropriately sized Erlenmeyer flask equipped with a stir bar. In a separate flask, heat the recrystallization solvent (methanol) to its boiling point. Add the minimum amount of hot methanol to the crude solid while stirring and heating until the solid is completely dissolved.[6]
- Decolorization (Optional): If the resulting solution is colored, remove it from the heat source and add a small amount of activated charcoal (approximately 1-2% of the solute's weight).[7] Re-heat the mixture to boiling for 2-5 minutes to allow the charcoal to adsorb colored impurities.
- Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
- Crystallization: Cover the flask containing the filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]
- Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals on the filter paper with a small volume of ice-cold methanol to rinse away any remaining mother liquor containing dissolved impurities.
- Drying: Dry the crystals thoroughly to remove any residual solvent. This can be achieved by leaving them on the filter under vacuum for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
- Analysis: Once dry, determine the mass and calculate the percent recovery. Characterize the purified product by measuring its melting point and assessing its purity using an appropriate analytical technique such as HPLC or NMR spectroscopy. A sharp melting point close to the literature value (140-142 °C) is a good indicator of high purity.[4]

Disclaimer: This application note is intended for guidance and informational purposes only. Users should adapt the protocol based on the specific nature of their crude material and

impurities. All laboratory work should be conducted with appropriate safety precautions.

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